5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid 5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17803136
InChI: InChI=1S/C21H20ClNO4/c1-13(11-22)10-19(20(24)25)23-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,26)(H,24,25)/b13-11+
SMILES:
Molecular Formula: C21H20ClNO4
Molecular Weight: 385.8 g/mol

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid

CAS No.:

Cat. No.: VC17803136

Molecular Formula: C21H20ClNO4

Molecular Weight: 385.8 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-4-enoic acid -

Specification

Molecular Formula C21H20ClNO4
Molecular Weight 385.8 g/mol
IUPAC Name (E)-5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid
Standard InChI InChI=1S/C21H20ClNO4/c1-13(11-22)10-19(20(24)25)23-21(26)27-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,11,18-19H,10,12H2,1H3,(H,23,26)(H,24,25)/b13-11+
Standard InChI Key FAKSMYSKKLZSSZ-ACCUITESSA-N
Isomeric SMILES C/C(=C\Cl)/CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(=CCl)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is 5-chloro-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpent-4-enoic acid (CAS: 1704298-75-8) . Its molecular formula is C₂₁H₂₅ClNO₄, with a molecular weight of 394.88 g/mol . The structure features:

  • An Fmoc group ((9H-fluoren-9-yl)methoxycarbonyl) at the α-amino position.

  • A chlorine atom at the fifth carbon of the pentenoyl chain.

  • A methyl group and double bond at the fourth carbon (Figure 1).

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₁H₂₅ClNO₄
Molecular Weight394.88 g/mol
CAS Number1704298-75-8
SMILESClC(CCC(=O)O)C(C)(C=CC)C(NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)=O

Synthesis and Characterization

Synthetic Routes

The compound is synthesized via Fmoc protection of the corresponding amino acid precursor. Standard protocols involve:

  • Amino Group Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) .

  • Side-Chain Functionalization: Introduction of the chloro and methyl groups via alkylation or radical halogenation, followed by purification via column chromatography .

Analytical Confirmation

  • Purity: Commercial samples are typically ≥95% pure, verified by HPLC .

  • Storage: Recommended at –20°C under an inert atmosphere to prevent decomposition .

Applications in Peptide Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group enables seamless integration into SPPS workflows due to its stability under basic conditions and selective deprotection with piperidine . The chloro and methyl substituents introduce:

  • Hydrophobicity: Enhances peptide membrane permeability .

  • Steric Effects: Modulates conformational flexibility in target peptides .

Post-Synthetic Modifications

The pent-4-enoic acid moiety allows for:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

  • Crosslinking: Photo-induced dimerization via the double bond .

Hazard StatementPrecautionary Measure
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
VendorCatalog NumberPurityPrice (5 mg)
AK Scientific0924EK95%$33
ChemShuttle13587895%$300 (10 mg)
TargetMolT66092>98%$51

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